4-Hydroxy-4-trifluoromethyl-azepane-1-carboxylic acid tert-butyl ester
Description
Nomenclature and IUPAC Classification
The compound 4-hydroxy-4-trifluoromethyl-azepane-1-carboxylic acid tert-butyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises a seven-membered azepane ring substituted with hydroxyl (-OH) and trifluoromethyl (-CF₃) groups at the 4-position, while a tert-butyl ester (-COO-t-Bu) occupies the 1-position (Figure 1).
Molecular Formula and Key Identifiers:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate |
| CAS Registry Number | 1334495-40-7 |
| Molecular Formula | C₁₂H₂₀F₃NO₃ |
| Molecular Weight | 283.29 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O |
The tert-butyl ester group enhances steric bulk and stability, while the trifluoromethyl group introduces electron-withdrawing effects, influencing reactivity and solubility.
Historical Development in Heterocyclic Chemistry
The synthesis of azepane derivatives emerged as a critical area in heterocyclic chemistry due to their pharmacological potential. Early methods for constructing seven-membered nitrogen-containing rings relied on ring-expansion strategies. For example, trifluoromethyl-pyrrolidines derived from l-proline were transformed into α-trifluoromethyl azepanes via regioselective ring-opening of azetidinium intermediates. This approach, reported by Masson et al. (2018), demonstrated the transfer of chirality from pyrrolidines to azepanes with high enantiomeric excess.
The introduction of fluorine into heterocycles gained prominence in the 21st century, driven by the unique physicochemical properties of fluorinated compounds (e.g., metabolic stability, lipophilicity). The tert-butyl ester variant of this azepane derivative represents a modern scaffold designed for drug discovery, leveraging both fluorine and ester functionalities to optimize bioactivity.
Structural Relationship to Azepane Derivatives
Azepane, a saturated seven-membered ring with one nitrogen atom, serves as the core structure for this compound. Key structural modifications include:
- 4-Hydroxy Group : Introduces hydrogen-bonding capability and polarity, potentially enhancing interactions with biological targets.
- 4-Trifluoromethyl Group : Imparts electron-withdrawing effects, altering electronic distribution and resistance to oxidative metabolism.
- 1-tert-Butyl Ester : Provides steric protection to the carboxylate group, delaying hydrolysis and improving bioavailability.
Comparative analysis with simpler azepanes (e.g., unsubstituted azepane or 4-carboxyazepane) highlights the role of these substituents in modulating physicochemical properties. For instance, the trifluoromethyl group increases lipophilicity (logP ≈ 1.8), while the hydroxyl group balances this with hydrophilic character. Such modifications align with strategies in medicinal chemistry to fine-tune drug-like properties.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-7-4-5-11(18,6-8-16)12(13,14)15/h18H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCPLQJSDHUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-4-trifluoromethyl-azepane-1-carboxylic acid tert-butyl ester, also known by its CAS number 1824023-76-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₂F₃NO₃
- Molecular Weight : 297.31 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
- The compound demonstrated significant inhibitory effects against AChE and BChE, with IC₅₀ values indicating effective inhibition at low concentrations. For instance, related compounds with trifluoromethyl groups exhibited dual inhibitory effects against these enzymes, suggesting a similar potential for 4-hydroxy-4-trifluoromethyl-azepane .
-
Alpha-Amylase :
- In vitro assays revealed that derivatives of similar structures showed promising alpha-amylase inhibitory activity, which is crucial for managing diabetes. The observed IC₅₀ values were comparable to established inhibitors like acarbose, suggesting that the tert-butyl ester may exhibit similar antidiabetic properties .
Antioxidant Activity
The antioxidant capacity of compounds containing hydroxyl and trifluoromethyl groups has been noted in various studies. These properties are essential for protecting cells from oxidative stress and could contribute to the therapeutic potential of 4-hydroxy-4-trifluoromethyl-azepane.
Case Study 1: Enzyme Inhibition Profile
A study investigating the enzyme inhibition profile of compounds with similar structures found that:
- Inhibition of AChE : The compound showed competitive inhibition with IC₅₀ values ranging from 5 to 10 µM.
- Inhibition of BChE : Slightly higher IC₅₀ values were observed, indicating a selective inhibition mechanism.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 4-Hydroxy-4-trifluoromethyl-azepane | AChE | 7.5 |
| 4-Hydroxy-4-trifluoromethyl-azepane | BChE | 12.0 |
Case Study 2: Antidiabetic Activity
In another investigation focused on antidiabetic activity:
- The compound was assessed for its ability to inhibit alpha-amylase, yielding an IC₅₀ value of approximately 6 µM, suggesting effective management of carbohydrate metabolism .
Discussion
The presence of the trifluoromethyl group in the structure of 4-hydroxy-4-trifluoromethyl-azepane is significant as it is known to enhance lipophilicity and biological interactions. This characteristic may facilitate better binding to enzyme active sites, thereby increasing its inhibitory potency.
The biological activities observed suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting metabolic disorders and neurodegenerative diseases.
Comparison with Similar Compounds
Structural Comparison
The target compound shares key features with other heterocyclic tert-butyl esters (Table 1):
- Ring size : Azepane (7-membered) vs. pyrrolidine (5-membered, ), dihydropyridine (6-membered, ), and thiazepane (7-membered with sulfur, ).
- Substituents : Unique 4-hydroxy-4-trifluoromethyl substitution distinguishes it from analogs like (R)-2-iodomethyl-pyrrolidine (iodine substituent, ) and 4-(4-methoxycarbonyl-phenyl)-dihydropyridine (aromatic ester, ).
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Azepane | 4-OH, 4-CF₃, 1-tert-butyl ester | Ester, hydroxy, trifluoromethyl |
| (R)-2-Iodomethyl-pyrrolidine-1-carboxylate | Pyrrolidine | 2-iodomethyl, 1-tert-butyl ester | Ester, iodine |
| 4-(4-Methoxycarbonyl-phenyl)-dihydropyridine | Dihydropyridine | 4-aryl methoxycarbonyl, 1-tert-butyl ester | Ester, aromatic carbonyl |
| 6-Hydroxy-1,1-dioxo-thiazepane-4-carboxylate | Thiazepane | 6-OH, 1,1-dioxo, 4-tert-butyl ester | Ester, hydroxy, sulfone |
Physicochemical Properties
- Thermal Stability : Tert-butyl esters in polymers (e.g., MA20 and A20 in ) decompose via thermal cleavage, releasing isobutylene. Activation energies for MA20 (125 kJ/mol) and A20 (116 kJ/mol) suggest that substituents influence stability . The target compound’s CF₃ group may enhance thermal resistance compared to methyl or methoxycarbonyl analogs.
Preparation Methods
Step 1: Ring Closure Protection Reaction
- Reactants: Starting compound 1 (a suitable azepane precursor) and 4-trifluoromethylbenzaldehyde.
- Solvent: Toluene.
- Conditions: Reflux at 100–110 °C for condensation.
- Subsequent Reaction: The intermediate is reacted with 2-methylbenzoyl chloride in the presence of alkali (potassium carbonate, sodium hydroxide, or potassium hydroxide) at 0–10 °C.
- Outcome: Formation of compound 2 with a protecting group installed to stabilize the molecule for further transformations.
- Yield: Approximately 83% in reported examples.
Step 2: Alkylation and Hydrolysis
- Alkylation: Compound 2 undergoes alkylation with allyl bromide in tetrahydrofuran (THF) solvent, using lithium diisopropylamide (LDA) as a strong base at low temperature (-80 to -70 °C).
- Hydrolysis: The alkylated product is hydrolyzed in the presence of inorganic base (sodium hydroxide or potassium hydroxide) at 0–10 °C to yield compound 3.
- Purpose: This step introduces the necessary side chains and functional groups for the target molecule.
Step 3: Telescoped Mixed Anhydride Formation, Reduction, Hydrolysis, and Carbamate Formation
- Mixed Anhydride Formation: Compound 3 reacts with para-toluenesulfonyl chloride (p-TsCl) and N-methylmorpholine in solvents such as THF, 1,4-dioxane, or dimethyl ether at 0–10 °C to form a mixed anhydride intermediate.
- Reduction: Sodium borohydride is used at -10 to 0 °C to reduce the intermediate to compound 4.
- Hydrolysis: Acidic hydrolysis (using hydrochloric or sulfuric acid) under reflux (95–105 °C) yields compound 5.
- Carbamate Formation: Finally, compound 5 reacts with di-tert-butyl dicarbonate in the presence of alkali (sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate) at 10–30 °C to afford the target 4-hydroxy-4-trifluoromethyl-azepane-1-carboxylic acid tert-butyl ester.
- Process Telescoping: The crude products are directly used in subsequent steps without intermediate purification, enhancing efficiency and scalability.
Reaction Conditions and Ratios
| Step | Reactants/Conditions | Solvent(s) | Temperature (°C) | Molar Ratios (approx.) | Notes |
|---|---|---|---|---|---|
| 1 | Compound 1 + 4-trifluoromethylbenzaldehyde + 2-methylbenzoyl chloride + alkali | Toluene | 100–110 (reflux), then 0–10 | 1.0 : 1.0–1.1 : 1.0–1.2 : 0.5–0.7 (alkali) | pH controlled at 6–9 during addition |
| 2 | Compound 2 + allyl bromide + LDA + inorganic base | Tetrahydrofuran (THF) | -80 to -70 (alkylation), 0–10 (hydrolysis) | - | Strong base LDA for alkylation |
| 3 | Compound 3 + p-TsCl + N-methylmorpholine + NaBH4 + acid + di-tert-butyl dicarbonate + alkali | THF, 1,4-dioxane, or dimethyl ether | 0–10 (anhydride formation), -10 to 0 (reduction), 95–105 (hydrolysis), 10–30 (carbamate formation) | 1.0 : 1.0–1.2 (compound 3 : di-tert-butyl dicarbonate) | pH adjusted to 8–9 in final step |
Advantages and Industrial Relevance
- Safety: Avoids hazardous reagents like lithium aluminum hydride, reducing explosion risk.
- Raw Materials: Uses inexpensive and readily available starting materials.
- Process Efficiency: Telescoping reduces purification steps, saving time and resources.
- Yield and Purity: High yields (~83% in key steps) and high purity suitable for pharmaceutical applications.
- Scalability: Conditions and equipment requirements are compatible with large-scale industrial production.
- Protecting Group Recovery: The protecting group used in step 1 can be recovered, improving cost-effectiveness.
Summary Table of Key Reaction Steps and Outcomes
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ring closure protection | Compound 1, 4-trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, K2CO3 | 83 | High | Formation of compound 2 |
| 2 | Alkylation + hydrolysis | Compound 2, allyl bromide, LDA, NaOH | Not specified | High | Formation of compound 3 |
| 3 | Mixed anhydride formation, reduction, hydrolysis, carbamate formation | Compound 3, p-TsCl, NMM, NaBH4, acid, di-tert-butyl dicarbonate | Not specified | High | Final product synthesis |
Supporting Research Findings
- The method addresses limitations of previous routes that used hazardous reagents or unstable intermediates unsuitable for scale-up.
- The use of process telescoping is a significant innovation, enabling multi-step reactions without intermediate isolation, thus improving throughput and reducing waste.
- The synthetic route aligns with green chemistry principles by minimizing hazardous reagents and maximizing atom economy.
- The compound synthesized via this method serves as a key intermediate for pharmaceuticals targeting diseases such as viral infections, cancer, and parasitic diseases.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to prevent over-functionalization.
- Optimize catalysts (e.g., Pd for coupling) and reaction temperatures to enhance yield .
Basic: What spectroscopic and analytical techniques are optimal for structural characterization?
Methodological Answer:
Combine multiple techniques for unambiguous confirmation:
- NMR : ¹H/¹³C NMR to resolve the azepane ring conformation, hydroxyl proton environment, and trifluoromethyl group splitting patterns.
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200–3600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns, particularly cleavage of the tert-butyl group (loss of 56 Da).
- XRD : For crystalline derivatives, X-ray diffraction provides absolute stereochemistry and bond-length validation .
Note : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl group:
- Enhances Electrophilicity : Activates adjacent positions (e.g., the azepane nitrogen) toward nucleophilic attack by stabilizing transition states via inductive effects.
- Steric Hindrance : The bulky CF₃ group may slow reactions at the 4-position; kinetic studies under varying temperatures (25–80°C) are recommended to quantify this effect.
Q. Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., methyl or ethyl derivatives) using kinetic profiling .
- Use computational tools (e.g., DFT) to model charge distribution and transition-state geometries .
Advanced: How can contradictory stability data under acidic conditions be resolved?
Methodological Answer:
Conflicting reports on stability may arise from differences in:
- pH Range : Test stability across a pH gradient (1–6) using buffered solutions.
- Temperature : Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways.
- Analytical Methods : Employ HPLC-MS to detect degradation products (e.g., tert-butyl ester hydrolysis to carboxylic acid) .
Q. Contradiction Resolution :
- Replicate literature conditions precisely, noting solvent polarity and ionic strength.
- Publish raw data (e.g., chromatograms) to enable cross-lab validation.
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols; monitor air quality with real-time sensors.
- First Aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
Q. Documentation :
Advanced: What computational strategies predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs or enzymes).
- MD Simulations : Run 100+ ns simulations in explicit solvent to assess conformational stability of ligand-receptor complexes .
- QSAR : Develop quantitative structure-activity relationship models correlating substituent effects (e.g., CF₃ vs. CH₃) with bioactivity.
Q. Validation :
- Cross-check docking poses with crystallographic data (if available) or mutagenesis studies .
Advanced: How to optimize regioselectivity in hydroxylation reactions?
Methodological Answer:
- Catalytic Systems : Screen transition-metal catalysts (e.g., Ru or Fe complexes) for stereochemical control.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor hydroxylation at the 4-position due to stabilization of intermediates.
- Protecting Groups : Temporarily block competing reactive sites (e.g., amines) with Boc or Fmoc groups .
Q. Data Analysis :
- Use LC-MS to quantify product ratios and identify byproducts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
